BPR1K653

MDR1 resistance P‑glycoprotein efflux KB‑VIN10

Researchers using MDR1-overexpressing cancer models face potency loss with legacy Aurora inhibitors-VX-680 exhibits up to 93-fold IC₅₀ increase in MDR1(+) cells. BPR1K653 solves this by retaining identical single-digit nanomolar potency regardless of MDR1 status. • Retains potency in MDR1(+) lines (KB-VIN10, KB-S15) where VX-680 & PHA-739358 fail • Aurora-B IC₅₀ 45 nM; >222-fold selective over FLT3; all off-targets >10 µM • 15 mg/kg i.p. yields ~50% TGI in MDR1(+) xenografts; VX-680 (30 mg/kg) ineffective • Supplied as HCl salt (≥98% HPLC); soluble in DMSO; -20°C long-term storage

Molecular Formula C30H29ClN6O2
Molecular Weight 541.04
CAS No. 1192754-07-6
Cat. No. B612079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPR1K653
CAS1192754-07-6
SynonymsBPR1K653;  BPR1K 653;  BPR1K-653.
Molecular FormulaC30H29ClN6O2
Molecular Weight541.04
Structural Identifiers
SMILESO=C(NC1=CC=CC=C1CN(C)C)NC2=CC=C(CCNC3=C4C(OC(C5=CC=CC=C5)=C4Cl)=NC=N3)C=C2
InChIInChI=1S/C30H29ClN6O2/c1-37(2)18-22-10-6-7-11-24(22)36-30(38)35-23-14-12-20(13-15-23)16-17-32-28-25-26(31)27(21-8-4-3-5-9-21)39-29(25)34-19-33-28/h3-15,19H,16-18H2,1-2H3,(H,32,33,34)(H2,35,36,38)
InChIKeyQBILDGGGAQXGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPR1K653: Pan-Aurora Kinase Inhibitor Overview


BPR1K653 is a synthetic small‑molecule pan‑Aurora kinase inhibitor belonging to the furo[2,3‑d]pyrimidine‑phenylurea chemical class [1]. Its core scaffold targets the ATP‑binding back‑pocket of Aurora‑A and Aurora‑B kinases, a structural feature that underpins both its enzymatic potency and the isoform‑selectivity tuning observed in derivative series [2]. In biochemical assays, BPR1K653 inhibits Aurora‑A with an IC₅₀ of 124 nM and Aurora‑B with an IC₅₀ of 45 nM, while displaying >10 µM IC₅₀ against a panel that includes FLT3, ALK, CHK1, cMET, EGFR, VEGFR1 and VEGFR2 [1]. The compound is predominantly supplied as the hydrochloride salt (C₃₀H₂₉ClN₆O₂·HCl; MW 541.05), soluble in DMSO, and requires storage at ‑20 °C for long‑term stability .

Pan-Aurora A/B kinase pathway inhibition studies

MDR1-evading pharmacological probe for resistant cancer models

Clean kinase selectivity window for Aurora-specific phenotypic readout

Why BPR1K653 Cannot Be Substituted in MDR1-Positive Models


BPR1K653 occupies a distinct functional niche among Aurora kinase inhibitors because its anti‑proliferative activity is essentially unaffected by the expression of the multidrug‑resistance efflux pump MDR1 (P‑gp170), a feature that is absent from clinically and preclinically established comparators such as VX‑680 (Tozasertib), PHA‑739358 (Danusertib), and AZD1152 (Barasertib) [1]. In MDR1‑overexpressing cancer cell lines, VX‑680 and PHA‑739358 exhibit up to 93‑fold and >123‑fold increases in IC₅₀ respectively, whereas BPR1K653 retains identical single‑digit nanomolar potency [1]. Substituting any of these analogs for BPR1K653 in experimental systems where MDR1 is expressed—whether endogenously or via prior chemotherapeutic selection—will therefore introduce a confounding resistance variable that cannot be mitigated without co‑administration of an MDR1 modulator such as verapamil [1].

MDR1 substrate liability of standard Aurora inhibitors

VX-680 and PHA-739358 are recognized MDR1 (P-gp170) substrates; BPR1K653 is not. Substitution in MDR1-expressing models introduces an efflux-driven resistance variable.

Efflux-mediated potency loss may shift IC₅₀ interpretation

Comparator compounds may exhibit markedly reduced anti-proliferative potency in MDR1-positive lines, confounding Aurora-kinase-dependent pharmacological readouts without verapamil co-treatment.

Resistance phenotype may alter pathway-response interpretation

Prior chemotherapeutic selection or endogenous MDR1 expression can render pan-Aurora comparators ineffective; only BPR1K653 provides interpretable Aurora-target engagement across MDR1 status.

Quantitative Differentiation Evidence for BPR1K653


MDR1-Evading Potency Retention in Isogenic Cell Pairs

BPR1K653 is the only pan‑Aurora inhibitor among tested comparators that maintains identical anti‑proliferative IC₅₀ values in MDR1‑negative and MDR1‑overexpressing cell lines. In the KB cervical carcinoma parental line (MDR1‑negative), BPR1K653, VX‑680, and PHA‑739358 exhibit IC₅₀ values of 12±4 nM, 85±31 nM, and 400±100 nM respectively [1]. In the MDR1‑overexpressing KB‑VIN10 subline, the BPR1K653 IC₅₀ remains at 14±4 nM (1‑fold shift), whereas VX‑680 increases 16‑fold to 1400±140 nM and PHA‑739358 exceeds 25,000 nM (>63‑fold shift) [1]. Verapamil co‑treatment restores VX‑680 and PHA‑739358 potency to near‑parental levels but has no effect on BPR1K653, confirming that BPR1K653 is not a substrate for MDR1‑mediated efflux [1].

MDR1 potency retention
Head-to-head
BPR1K653 IC₅₀: 12±4 nM (parental) → 14±4 nM (MDR1↑), ~1-fold shift. VX-680: 85±31 nM → 1400±140 nM (16-fold). PHA-739358: 400±100 nM → >25,000 nM (>63-fold). Verapamil restores comparator potency but has no effect on BPR1K653.
Supports MDR1-resistant model endpoint interpretation
Isogenic KB/KB-VIN10/KB-S15 and NTUB1/NTU0.017 cell pairs; clonogenic assay, 7-day exposure
MDR1 resistance P‑glycoprotein efflux KB‑VIN10 multi‑drug resistance Aurora kinase

Anti-Proliferative Potency Across a Cancer Cell Panel

In a direct head‑to‑head clonogenic assay across eight human cancer cell lines from diverse tissue origins (lung, colon, oral, cervical, bladder, leukemia, lymphoma), BPR1K653 consistently exhibited 2‑fold to 113‑fold greater anti‑proliferative potency than VX‑680 and PHA‑739358 [1]. The IC₅₀ values of VX‑680 and PHA‑739358 were 2‑10 folds higher than those of BPR1K653 in most tested cell lines, with the sole exception of OECM‑1 oral cancer cells where IC₅₀ values were approximately equal [1]. In IM9 lymphoma cells, the PHA‑739358 IC₅₀ was 113‑fold higher than BPR1K653 (450±12 nM vs. 4±2 nM) [1]. BPR1K653 potency was independent of p53 status and tissue origin across the entire panel [1].

Cell panel potency rank
Head-to-head
BPR1K653 IC₅₀ 4–135 nM across 8 human cancer cell lines. 2-fold to 113-fold lower IC₅₀ than VX-680 and PHA-739358 in 7 of 8 lines. Potency independent of p53 status and tissue origin.
Supports cell-model potency ranking across tissue types
A549, HT29, OECM-1, HONE-1, KB, NTUB1, MV4-11, IM9; clonogenic assay, 7-day
anti‑proliferative cancer cell panel clonogenic assay p53‑independent tissue‑type agnostic

Kinase Selectivity Profiling Against Off-Targets

Although not as biochemically potent on Aurora‑A as VX‑680 (Ki 0.6 nM) or PHA‑739358 (IC₅₀ 13 nM), BPR1K653 exhibits a narrower off‑target kinase inhibition spectrum that may be advantageous in specific experimental contexts [1]. In a standardized in‑vitro biochemical kinase panel, BPR1K653 displayed IC₅₀ values >10 µM against ALK, CHK1, cMET, EGFR, FLT3, VEGFR1 and VEGFR2, representing >80‑fold selectivity for Aurora‑B and >222‑fold selectivity for FLT3 [1]. By contrast, ENMD‑2076—a structurally distinct multitargeted kinase inhibitor listed alongside Aurora‑targeting chemical probes—potently inhibits FLT3 (IC₅₀ 3 nM) and VEGFR2 (IC₅₀ 40 nM) at concentrations comparable to its Aurora‑A activity . For studies requiring pharmacological isolation of Aurora‑kinase‑mediated phenotypes without confounding FLT3 or VEGFR modulation, BPR1K653 provides a cleaner selectivity window.

Kinase selectivity profile
Cross-study
BPR1K653: Aurora-A IC₅₀ 124 nM, Aurora-B IC₅₀ 45 nM. Off-targets (FLT3, VEGFR1/2, ALK, CHK1, cMET, EGFR): all >10 µM. ENMD-2076: FLT3 IC₅₀ 3 nM, VEGFR2 IC₅₀ 40 nM — equipotent with Aurora-A activity.
Supports Aurora-selective vs multi-kinase pathway context
Cell-free recombinant kinase assays; >222-fold Aurora-B/FLT3 selectivity for BPR1K653
kinase selectivity FLT3 VEGFR off‑target profiling biochemical assay

In Vivo Xenograft Efficacy in MDR1-Expressing Tumors

The MDR1‑evading property of BPR1K653 translates directly to in vivo efficacy. In nude mice bearing MDR1‑expressing KB‑VIN10 xenografts, BPR1K653 administered at 15 mg/kg i.p. (5 days/week for 3 weeks) produced a statistically significant ~50% reduction in tumor volume on Day 42 (P<0.05) relative to vehicle control [1]. In stark contrast, VX‑680 administered at twice the dose (30 mg/kg i.p., same schedule) did not exhibit significant tumor growth inhibition in the same KB‑VIN10 model [1]. In the parental MDR1‑negative KB xenograft model, however, both BPR1K653 (15 mg/kg) and VX‑680 (30 mg/kg) were effective, producing ~73% and ~68% tumor volume reduction respectively on Day 30 (both P<0.05) [1]. BPR1K653 was well‑tolerated at 15 mg/kg in both models, with body weight loss <10% [1].

In vivo MDR1+ xenograft
Head-to-head
KB-VIN10 (MDR1+) xenograft: BPR1K653 15 mg/kg i.p. produced ~50% tumor volume reduction at Day 42 (P0.05). In MDR1-negative KB xenografts: both compounds comparable (~73% vs ~68% TGI).
Supports in vivo model-response in MDR1-positive xenografts
Nude mouse xenograft; i.p. dosing 5 days/week; KB-VIN10 and KB models
xenograft MDR1‑positive tumor KB‑VIN10 in vivo efficacy tumor growth inhibition

Rat Pharmacokinetic Profile for Dosing Design

BPR1K653 exhibits favorable and well‑characterized pharmacokinetic properties in rats following a single intravenous dose of 5 mg/kg [1]. The plasma half‑life (t₁/₂) is 3.9 hours, with a total body clearance (CL) of 49.3 mL/min/kg and a volume of distribution at steady state (Vss) of 10.6 L/kg [1]. The area under the plasma concentration‑time curve (AUC₀–∞) is 1752 ng·h/mL [1]. These parameters indicate moderate clearance, extensive tissue distribution, and an elimination half‑life compatible with once‑daily or twice‑daily dosing schedules in rodent xenograft studies. While direct head‑to‑head rat PK data for VX‑680 and PHA‑739358 under identical conditions are not available in the primary BPR1K653 publication, the reported values provide a quantitative basis for planning in‑vivo dosing regimens.

Rat PK parameters
Source review
t₁/₂: 3.9 h | CL: 49.3 mL/min/kg | Vss: 10.6 L/kg | AUC₀–∞: 1752 ng·h/mL
Supports exposure-model validation for in vivo study design
Sprague-Dawley rats, 5 mg/kg i.v. bolus; no direct comparator PK under identical conditions
pharmacokinetics rat half‑life clearance AUC volume of distribution

Chemical Tractability as a Derivatization Scaffold

BPR1K653 is not only a tool compound in its own right but also a structurally validated starting point for medicinal chemistry campaigns aimed at isoform‑selective Aurora inhibition. Twenty‑five novel analogs of BPR1K653 have been designed, synthesized, and evaluated [1]. Introduction of a tertiary amino group at the meta position of the phenylurea moiety (as in compounds 3m and 3n) yielded 10–16‑fold selectivity for Aurora‑A over Aurora‑B, and these derivatives were more than 75‑fold superior in inhibiting T‑loop autophosphorylation of Aurora‑A (Thr288) compared to Aurora‑B (Thr232) in HCT116 cells [1]. Computational docking indicates that the meta‑position substituent forms a more stable interaction with residues in the back pocket of Aurora‑A than Aurora‑B [1]. This demonstrated structure‑activity relationship (SAR) tractability provides procurement justification for BPR1K653 as both a pharmacological probe and a medicinal chemistry lead scaffold.

Derivatization SAR
Class-level
25 novel analogs designed from BPR1K653 scaffold. Meta-position tertiary amino substitution (derivatives 3m/3n) shifts selectivity from ~2.8-fold Aurora-B preference to 10–16-fold Aurora-A preference, with >75-fold superior cellular target engagement at Aurora-A Thr288.
Supports isoform-selectivity SAR derivatization workflow
Enzymatic assays, western blot, computational docking; HCT116 cells
derivatization SAR Aurora‑A selective back‑pocket binding medicinal chemistry

High-Value Application Scenarios for BPR1K653


MDR1-Positive Cancer Cell Line Screening

BPR1K653 is the preferred Aurora kinase inhibitor for any study employing MDR1‑overexpressing cancer cell lines (e.g., KB‑VIN10, KB‑S15, NTU0.017) because it is the only pan‑Aurora inhibitor proven to retain identical IC₅₀ values regardless of MDR1 expression status, whereas VX‑680 and PHA‑739358 exhibit 16‑fold to >123‑fold potency loss [1]. This property eliminates the confounding variable of MDR1‑mediated drug efflux, enabling clean interpretation of Aurora‑kinase‑dependent pharmacological effects without requiring verapamil co‑treatment [1].

Xenograft Pharmacology in Drug-Resistant Tumors

For in‑vivo efficacy studies in MDR1‑expressing xenografts (e.g., KB‑VIN10), BPR1K653 at 15 mg/kg i.p. produces significant tumor growth inhibition (~50% TGI, P<0.05), while VX‑680 at 30 mg/kg fails to achieve significant effect [1]. Researchers requiring an Aurora‑kinase‑targeted positive control in drug‑resistant in‑vivo tumor models should procure BPR1K653 rather than legacy pan‑Aurora inhibitors, as the latter are rendered ineffective by tumoral MDR1 expression [1].

Aurora-Selective Phenotypic Screening with Clean Kinase Windows

When phenotypic screening readouts must be attributed specifically to Aurora kinase inhibition without confounding contributions from FLT3, VEGFR1, VEGFR2, ALK, EGFR, or cMET modulation, BPR1K653 provides a selectivity advantage (all off‑target IC₅₀s >10 µM, representing >222‑fold selectivity for Aurora‑B over FLT3) [1]. In contrast, multitargeted agents such as ENMD‑2076 inhibit FLT3 (3 nM) and VEGFR2 (40 nM) at concentrations comparable to their Aurora‑A activity, making them unsuitable for Aurora‑specific mechanistic dissection .

Medicinal Chemistry Derivatization for Aurora-A Selectivity

BPR1K653 serves as a structurally characterized parent scaffold for the rational design of Aurora‑A‑selective inhibitors. Introduction of a tertiary amino group at the meta position of the phenylurea ring yields derivatives (3m, 3n) with 10–16‑fold Aurora‑A selectivity and >75‑fold superior cellular target engagement at Aurora‑A Thr288 vs. Aurora‑B Thr232 [2]. This established SAR trajectory makes BPR1K653 a strategically valuable procurement for medicinal chemistry groups building focused Aurora‑A inhibitor libraries [2].

Application
Selection Property
Validation Focus
MDR1-positive cancer cell research
MDR1-evading Aurora inhibitor
Aurora-readout integrity in resistant models
Drug-resistant tumor xenograft studies
In vivo tool compound for MDR1-positive models
Tumor growth inhibition endpoint review
Aurora-specific phenotypic screening
Clean kinase selectivity window
FLT3/VEGFR-independent pathway readout
Aurora-A selective inhibitor development
Parent scaffold for isoform-selectivity SAR
Isoform-selectivity derivatization studies
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